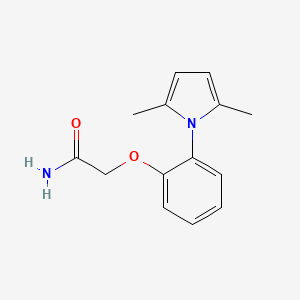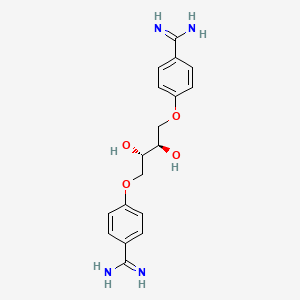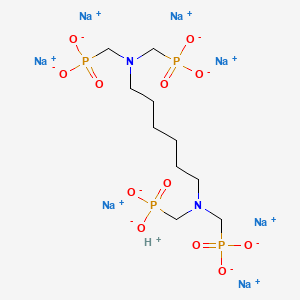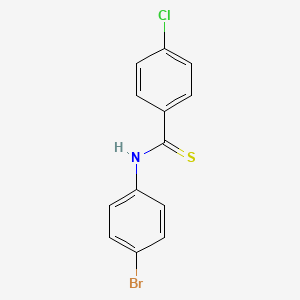
Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- is an organic compound that belongs to the class of benzenecarbothioamides This compound is characterized by the presence of a benzenecarbothioamide core with a 4-bromophenyl and a 4-chloro substituent
Métodos De Preparación
The synthesis of Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- can be compared with other similar compounds, such as:
Benzenecarbothioamide, N-(4-bromophenyl)-2-fluoro-: This compound has a similar structure but with a fluorine substituent instead of chlorine.
N-(4-Bromophenyl)methoxycarbothioamide: This compound has a methoxy group instead of a chloro group.
4-(4-Bromophenyl)-thiazol-2-amine: This compound contains a thiazole ring instead of a benzenecarbothioamide core.
The uniqueness of Benzenecarbothioamide, N-(4-bromophenyl)-4-chloro- lies in its specific substituents and their influence on its chemical and biological properties.
Propiedades
Número CAS |
21011-43-8 |
|---|---|
Fórmula molecular |
C13H9BrClNS |
Peso molecular |
326.64 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-4-chlorobenzenecarbothioamide |
InChI |
InChI=1S/C13H9BrClNS/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17) |
Clave InChI |
PVWLUJVDFVUTGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=S)NC2=CC=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)
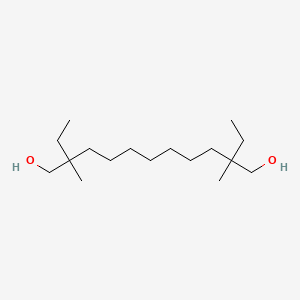

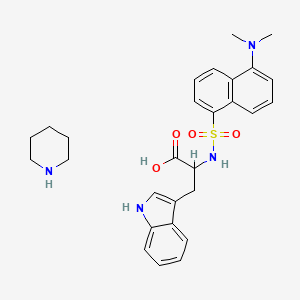
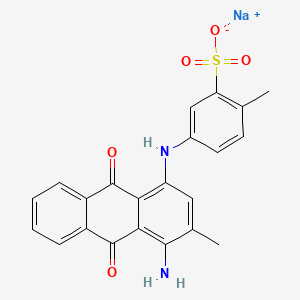

![1-ethenylpyrrolidin-2-one;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12697478.png)
